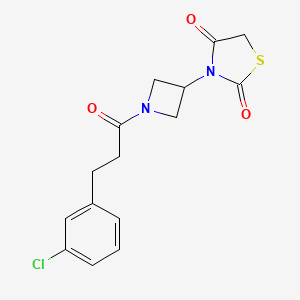

3-(1-(3-(3-氯苯基)丙酰)氮杂环丁烷-3-基)噻唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The chemical compound “3-(1-(3-(3-Chlorophenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione” is a versatile material used in scientific research. It has a molecular weight of 336.77 and a molecular formula of C16H17ClN2O4 . Its unique properties make it suitable for various applications, including drug development, organic synthesis, and material science.

Physical and Chemical Properties Analysis

This compound has a molecular weight of 336.77 and a molecular formula of C16H17ClN2O4 .科学研究应用

合成和药理学评估

与3-(1-(3-(3-氯苯基)丙酰)氮杂环丁-3-基)噻唑烷二酮-2,4-二酮相关的化合物已被合成并评估其药理特性。米斯特里和德赛(2006)的一项研究探索了含氮和硫杂环化合物的微波辅助合成,包括噻唑烷酮衍生物,评估它们的抗菌和抗真菌活性。这些化合物对各种细菌和真菌表现出活性,表明它们作为抗菌剂的潜力 (Mistry & Desai, 2006)。

抗癌和抗炎特性

另一个重要的应用是在开发用于治疗炎症性疾病的新型5-亚苄基噻唑烷二酮-2,4-二酮衍生物。马等人。(2011)合成了一系列这些化合物,证明了它们在抑制脂多糖诱导的RAW 264.7细胞中的一氧化氮生成、iNOS活性和前列腺素E2生成的功效。发现一些衍生物比市售的抗炎药吲哚美辛更有效,显示出它们作为抗炎剂的潜力。此外,这些化合物在角叉菜胶诱导的爪水肿和大鼠佐剂诱导的关节炎模型中表现出保护特性,突出了它们作为炎症性疾病治疗剂的潜力 (Ma et al., 2011)。

抗真菌化合物溶解度和分配

沃尔科娃、列夫辛和佩尔洛维奇(2020)专注于1,2,4-三唑类的一种新型抗真菌化合物,展示了其药理学相关的理化性质,包括在各种溶剂中的溶解度。这项研究提供了对溶质-溶剂相互作用、溶解度热力学和分配过程的见解,这些对于开发有效的抗真菌疗法至关重要 (Volkova et al., 2020)。

抗菌和抗癌活性

对噻唑烷二酮-2,4-二酮衍生物的研究也探索了它们的抗菌和抗癌潜力。乌瓦巴吉拉和萨罗吉尼(2019)的一项研究设计并合成了用于体外抗乳腺癌活性的化合物,显示出对人乳腺癌腺癌细胞系(MCF-7)的细胞毒作用和抗炎活性。该化合物对人血细胞表现出非溶血性和无毒性,表明其作为潜在抗癌剂的安全性概况和功效 (Uwabagira & Sarojini, 2019)。

作用机制

Target of Action

Similar compounds have been shown to target tubulin . Tubulin is a globular protein and is the main component of microtubules, which are a component of the cell’s cytoskeleton. Microtubules play crucial roles in maintaining cell shape, enabling cell motility, and are involved in intracellular transport and cell division .

Mode of Action

This inhibition disrupts the formation of the mitotic spindle during cell division, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

The compound likely affects the cell cycle, specifically the mitosis phase. By inhibiting tubulin polymerization, it prevents the formation of the mitotic spindle, an essential structure for chromosome segregation during mitosis . This disruption leads to cell cycle arrest at the G2/M phase and triggers programmed cell death or apoptosis .

Result of Action

The result of the compound’s action is likely to be cell cycle arrest at the G2/M phase, leading to apoptosis . This makes it a potential candidate for further investigation as an anticancer agent.

属性

IUPAC Name |

3-[1-[3-(3-chlorophenyl)propanoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O3S/c16-11-3-1-2-10(6-11)4-5-13(19)17-7-12(8-17)18-14(20)9-22-15(18)21/h1-3,6,12H,4-5,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXAJCFMTAZSJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCC2=CC(=CC=C2)Cl)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-bromonaphthalen-1-yl)oxy-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]acetamide](/img/structure/B2770921.png)

![1'-(3-(Dimethylamino)benzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2770922.png)

![6-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B2770925.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2770934.png)

![4,4-dimethyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-1-carboxamide](/img/structure/B2770935.png)

![2-{2-[3,4-dihydro-1(2H)-quinolinyl]-2-oxoethyl}-7-(4-fluoroanilino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2770936.png)

![2-(isopropylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2770937.png)